

# An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-Bromo-4-hydroxyquinoline-3-carbonitrile

**Cat. No.:** B1290486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromo-4-hydroxyquinoline-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data from related compounds.

## Chemical Identity and Properties

The IUPAC name for this compound is 6-bromo-4-oxo-1H-quinoline-3-carbonitrile. It exists in tautomeric forms, with the 4-oxo form being the more stable and commonly represented structure.

Table 1: Chemical and Physical Properties

| Property                | Value                                             | Source              |
|-------------------------|---------------------------------------------------|---------------------|
| IUPAC Name              | 6-bromo-4-oxo-1H-quinoline-3-carbonitrile         | N/A                 |
| Molecular Formula       | C <sub>10</sub> H <sub>5</sub> BrN <sub>2</sub> O | N/A                 |
| Molecular Weight        | 249.07 g/mol                                      | N/A                 |
| CAS Number              | 364793-52-2                                       | <a href="#">[1]</a> |
| Canonical SMILES        | C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N                   | <a href="#">[1]</a> |
| Appearance              | Solid (predicted)                                 | N/A                 |
| pKa (Predicted)         | 1.39 ± 0.50                                       | <a href="#">[1]</a> |
| LogP (Predicted)        | 2.16                                              | <a href="#">[1]</a> |
| Hydrogen Bond Donors    | 1                                                 | <a href="#">[1]</a> |
| Hydrogen Bond Acceptors | 3                                                 | <a href="#">[1]</a> |

#### Chemical Structure:

The chemical structure of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** is presented below.

Caption: Chemical structure of 6-bromo-4-oxo-1H-quinoline-3-carbonitrile.

## Synthesis and Experimental Protocols

The synthesis of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** can be achieved through a modified Gould-Jacobs reaction. This approach involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of the title compound, a cyano-substituted malonic ester derivative is required.

## Proposed Synthetic Pathway

A plausible synthetic route starts with the reaction of 4-bromoaniline with ethyl 2-cyano-3-ethoxyacrylate, which is a key intermediate. This is followed by a high-temperature cyclization to form the quinoline ring system.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Bromo-4-hydroxyquinoline-3-carbonitrile**.

## Detailed Experimental Protocol (Adapted from related syntheses)

### Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenylamino)acrylate

- In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or toluene.
- Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.
- The mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 2-cyano-3-(4-bromophenylamino)acrylate.

### Step 2: Synthesis of **6-Bromo-4-hydroxyquinoline-3-carbonitrile**

- The intermediate from Step 1, ethyl 2-cyano-3-(4-bromophenylamino)acrylate, is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at approximately 250 °C.

- The reaction mixture is maintained at this temperature for 30-60 minutes.
- After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether or hexane to precipitate the product.
- The solid is collected by filtration, washed with the non-polar solvent, and then dried.
- Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid.

## Biological Activity and Potential Applications

While specific biological data for **6-Bromo-4-hydroxyquinoline-3-carbonitrile** is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects. The presence of the bromo and cyano functionalities is expected to modulate these activities.

## Anticancer Potential

Quinoline derivatives have been extensively investigated as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell growth and survival.

Table 2: Anticancer Activity of Structurally Related Bromo- and Cyano-Substituted Quinolines

| Compound                       | Cell Line            | IC <sub>50</sub> (µg/mL) | Reference           |
|--------------------------------|----------------------|--------------------------|---------------------|
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7                      | <a href="#">[2]</a> |
| HeLa (Human Cervix Carcinoma)  |                      | 12.4                     | <a href="#">[2]</a> |
| HT29 (Human Colon Carcinoma)   |                      | 8.9                      | <a href="#">[2]</a> |
| 7-Bromo-8-hydroxyquinoline     | C6 (Rat Brain Tumor) | 25.6                     | <a href="#">[2]</a> |
| 7-Cyano-8-hydroxyquinoline     | C6 (Rat Brain Tumor) | 15.2                     | <a href="#">[2]</a> |
| HeLa (Human Cervix Carcinoma)  |                      | 21.8                     | <a href="#">[2]</a> |
| HT29 (Human Colon Carcinoma)   |                      | 18.5                     | <a href="#">[2]</a> |

Note: The data presented is for structurally related compounds and should be used as a guide for the potential activity of **6-Bromo-4-hydroxyquinoline-3-carbonitrile**.

## Potential Mechanisms of Action and Signaling Pathways

Based on studies of related quinoline derivatives, potential mechanisms of anticancer activity for **6-Bromo-4-hydroxyquinoline-3-carbonitrile** may include:

- Inhibition of DNA Topoisomerases: Many quinoline-based compounds are known to interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair.[\[2\]](#) [\[3\]](#)[\[4\]](#) This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
- Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Several quinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.[\[1\]](#)[\[6\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by **6-Bromo-4-hydroxyquinoline-3-carbonitrile**.

## Antimicrobial Potential

Quinolone derivatives are a well-known class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV. While specific data for **6-Bromo-4-hydroxyquinoline-3-carbonitrile** is not available, related bromoquinoline and quinoline-carbonitrile derivatives have demonstrated antimicrobial activity.

Table 3: Antimicrobial Activity of Structurally Related Quinolone Derivatives

| Compound Class                          | Derivative Example                         | Test Organism         | MIC (µg/mL)   | Reference |
|-----------------------------------------|--------------------------------------------|-----------------------|---------------|-----------|
| Bromoquinolines                         | 9-bromo-indolizinoquinoline-5,12-dione     | Staphylococcus aureus | 0.031 - 0.063 | [8]       |
| Enterococcus faecalis                   | 0.125                                      | [8]                   |               |           |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus                      | 0.80 - 1.00 (mg/mL)   | [8]           |           |
| Quinoline-carbonitriles                 | Novel quinolone-3-carbonitrile derivatives | Escherichia coli      | 100           | [8]       |
| Pseudomonas aeruginosa                  | 100                                        | [8]                   |               |           |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on related compounds and indicate potential areas of activity for the title compound.

## Experimental Protocols for Biological Evaluation

### In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** against cancer cell lines.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** in DMSO. Serially dilute the compound in the cell culture medium to achieve a

range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

- MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[9][10]

## DNA Topoisomerase I Inhibition Assay

This assay can be used to determine if the compound inhibits the activity of human topoisomerase I.

- Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the appropriate reaction buffer.
- Compound Addition: Add varying concentrations of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** to the reaction mixture. A known topoisomerase I inhibitor, such as camptothecin, should be used as a positive control.
- Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.
- Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.
- Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
- Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA

and an increase in the amount of supercoiled DNA compared to the untreated control.[[11](#)]

## Conclusion

**6-Bromo-4-hydroxyquinoline-3-carbonitrile** is a promising heterocyclic scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related quinoline derivatives, this compound warrants further investigation, particularly in the areas of oncology and infectious diseases. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are required to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/II $\alpha$  Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-4-hydroxyquinoline-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290486#6-bromo-4-hydroxyquinoline-3-carbonitrile-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)